![molecular formula C15H11N3O3S2 B2887109 N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide CAS No. 110226-92-1](/img/structure/B2887109.png)
N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide
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Overview
Description
Benzothiazole derivatives are ubiquitous in biologically active natural products and pharmaceutically important compounds . They are found in antibiotics like thiostrepton, GE2270A, amythiamicin C and D, and antitumor agent epothilone . Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .
Synthesis Analysis
The synthesis of benzothiazole derivatives is often achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . Each of these compounds crystallized in a different crystal system or space group .
Chemical Reactions Analysis
The metalation of thiazoles and benzothiazoles, as well as the reactions of the resulting metalated species, have been highlighted . Metalation reactions consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the functional groups attached to the benzothiazole ring . For example, the o-NO2 substituent with intrinsic steric hindrance engendered a distorted geometry .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. They act against a broad spectrum of microbial pathogens. The presence of the nitrobenzamide moiety can potentially enhance these properties, making the compound a candidate for developing new antimicrobial agents .
Anticancer Activity
The structural features of thiazole compounds have been associated with antitumor and cytotoxic activities. Research into N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide could explore its efficacy as a chemotherapeutic agent, particularly in targeting specific cancer cell lines .
Anti-Inflammatory Properties
Thiazole derivatives are known to exhibit anti-inflammatory effects. The compound could be investigated for its potential to inhibit pro-inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Neuroprotective Effects
Some thiazole derivatives have shown neuroprotective properties. This compound could be studied for its ability to protect neuronal cells from damage or death, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Antiviral Applications
Given the ongoing need for antiviral drugs, especially in the wake of global pandemics, thiazole derivatives like N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide could be valuable in the synthesis of compounds with antiviral capabilities .
Agricultural Chemicals
Thiazoles also find applications in agriculture, where they are used in the synthesis of fungicides and pesticides. The subject compound could be modified to enhance its utility in protecting crops from pests and diseases .
Photographic Sensitizers
Thiazole compounds have been utilized as photographic sensitizers. The compound could be explored for its potential use in improving the quality and stability of photographic materials .
Industrial Applications
Lastly, thiazole derivatives are used in various industrial applications, including as catalysts, dyes, and pigments. Research into the specific compound could lead to new industrial applications, leveraging its chemical properties .
Future Directions
properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-22-15-17-12-6-5-10(8-13(12)23-15)16-14(19)9-3-2-4-11(7-9)18(20)21/h2-8H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZFOQLOTCFZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide |
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